2,3-Dichloro-5-(pyrrolidin-2-yl)pyridine
CAS No.:
Cat. No.: VC15857696
Molecular Formula: C9H10Cl2N2
Molecular Weight: 217.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10Cl2N2 |
|---|---|
| Molecular Weight | 217.09 g/mol |
| IUPAC Name | 2,3-dichloro-5-pyrrolidin-2-ylpyridine |
| Standard InChI | InChI=1S/C9H10Cl2N2/c10-7-4-6(5-13-9(7)11)8-2-1-3-12-8/h4-5,8,12H,1-3H2 |
| Standard InChI Key | JGWPQSQEOKMDPJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)C2=CC(=C(N=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2,3-Dichloro-5-(pyrrolidin-2-yl)pyridine belongs to the class of chlorinated pyridine derivatives. Its structure combines a pyridine core with two chlorine substituents and a pyrrolidine ring, a five-membered amine heterocycle. The compound’s IUPAC name is 3-(2,4-dichlorophenyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine, though stereochemical variants may exist depending on the synthesis route . Key identifiers include:
The pyrrolidine ring introduces a stereocenter, making enantiomeric purity a critical factor in applications such as drug design . Nuclear magnetic resonance (NMR) data for related compounds, such as 3-(2,4-dichloro-phenyl)-5-((S)-1-methyl-pyrrolidin-2-ylmethoxy)-pyridine, reveal characteristic proton environments, including pyrrolidine methylene signals at 1.39–1.54 ppm and aromatic pyridine signals at 7.96 ppm .
Synthetic Routes and Optimization
Case Study: One-Pot Synthesis
A representative procedure involves reacting nicotinic acid with and at elevated temperatures (120–210°C) to form intermediate chlorinated pyridines . Subsequent reaction with pyrrolidine derivatives in the presence of a base (e.g., ammonia) yields the final product. For instance:
Yields for analogous reactions range from 33% to 60%, depending on reaction time and temperature .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
While specific data for 2,3-dichloro-5-(pyrrolidin-2-yl)pyridine are scarce, related chloropyridines exhibit high thermal stability, with decomposition temperatures exceeding 200°C . The compound is likely sparingly soluble in water due to its hydrophobic pyrrolidine and chlorine substituents but soluble in polar aprotic solvents like acetonitrile or dimethylformamide .
Spectroscopic Characterization
-
NMR Spectroscopy:
-NMR spectra of structurally similar compounds show distinct peaks for pyrrolidine protons ( 1.39–2.13 ppm) and pyridine aromatic protons ( 7.96–8.00 ppm) . -
Mass Spectrometry:
Electron ionization mass spectra typically display molecular ion peaks at 217 (M) and fragment ions corresponding to loss of chlorine atoms ( 182, 147) .
Applications in Pharmaceutical and Agrochemical Research
Drug Discovery
The compound’s pyrrolidine ring mimics natural alkaloids, making it a scaffold for kinase inhibitors and antimicrobial agents. For example, aurora kinase inhibitors featuring imidazo[4,5-b]pyridine cores demonstrate isoform selectivity, a trait potentially enhanced by pyrrolidine substitution .
Agrochemical Uses
Chlorinated pyridines are prevalent in herbicides and insecticides. The chlorine atoms enhance lipid solubility, facilitating membrane penetration, while the pyrrolidine group may modulate interactions with target enzymes .
Challenges and Future Directions
Synthetic Hurdles
Current methods suffer from low yields (30–60%) and generate byproducts like 2-chloro-5-(trichloromethyl)pyridine . Optimizing reaction conditions (e.g., higher temperatures, catalyst screening) could improve efficiency.
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